molecular formula C8H9NO3 B1592083 (2-Methyl-4-nitrophenyl)methanol CAS No. 22162-15-8

(2-Methyl-4-nitrophenyl)methanol

Cat. No. B1592083
CAS RN: 22162-15-8
M. Wt: 167.16 g/mol
InChI Key: PXSWIWNWHAUARP-UHFFFAOYSA-N
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Description

(2-Methyl-4-nitrophenyl)methanol, also known as 2-MNP, is a chemical compound that has been studied for its various applications in scientific research. It is a colorless, volatile liquid that is soluble in water and organic solvents. 2-MNP is a derivative of 4-nitrophenol, and its properties are similar to those of 4-nitrophenol, but with the added advantage of being more stable and easier to handle. This compound has been widely used in various scientific research applications, particularly in the fields of organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

  • Atmospheric Particulate Matter Studies

    • Field: Environmental Science
    • Summary: This compound is used as a target compound in the study on measurement of methylnitrophenol concentrations and stable isotope ratios in the atmospheric particulate matter .
    • Method: High performance liquid chromatography electrospray tandem mass spectrometry (HPLC/ESI-MS/MS) method is used for the determination .
    • Results: The data obtained from these studies can provide valuable insights into the composition and sources of atmospheric particulate matter .
  • High Performance Liquid Chromatography

    • Field: Analytical Chemistry
    • Summary: It serves as an internal standard in the determination of monoaromatic nitro compounds in atmospheric aerosols using high performance liquid chromatography electrospray tandem mass spectrometry (HPLC/ESI-MS/MS) method .
    • Method: The compound is added to the sample and the resulting mixture is analyzed using HPLC/ESI-MS/MS .
    • Results: The presence of the compound allows for more accurate quantification of the monoaromatic nitro compounds in the sample .
  • Synthesis of 2-bromo-4-nitro-6-methylphenol

    • Field: Organic Chemistry
    • Summary: It can be used as a starting material in the synthesis of 2-bromo-4-nitro-6-methylphenol .
    • Method: The exact method would depend on the specific synthetic route chosen by the chemist .
    • Results: The successful synthesis of 2-bromo-4-nitro-6-methylphenol .
  • Diesel Exhaust Particles Studies

    • Field: Environmental Science
    • Summary: This compound is reported to be one of the compounds in diesel exhaust particles (DEP) that shows potential vasodilatation activity in rats .
    • Method: The exact method would depend on the specific experimental setup .
    • Results: The data obtained from these studies can provide valuable insights into the composition and effects of diesel exhaust particles .
  • Synthesis of Porous Carbon-Encapsulated Gold Nanoparticles

    • Field: Nanotechnology
    • Summary: This compound’s reduction is catalyzed by porous carbon-encapsulated gold nanoparticles .
    • Method: The exact method would depend on the specific synthetic route chosen by the chemist .
    • Results: The successful synthesis of porous carbon-encapsulated gold nanoparticles .
  • Pharmaceutical Formulations

    • Field: Pharmaceutical Sciences
    • Summary: It’s used in the synthesis and applications of m-Aryloxy Phenols, which are important in various industries, including plastics, adhesives, and coatings .
    • Method: The compound is added to the sample and the resulting mixture is analyzed .
    • Results: The presence of the compound allows for more accurate quantification of the m-Aryloxy Phenols in the sample .

properties

IUPAC Name

(2-methyl-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSWIWNWHAUARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612649
Record name (2-Methyl-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-4-nitrophenyl)methanol

CAS RN

22162-15-8
Record name (2-Methyl-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5.08 g (27.2 mmol) 2-methyl-4-nitrobenzoic acid in 50 ml dry THF, 41 ml (41 mmol) borane-THF complex (1M solution in THF) is added drop-wise at 0° C. After completion of the borane addition, the reaction mixture is stirred at room temperature for 20 h. After that a K2CO3 solution (1.33 g in 49 ml water) is slowly added under stirring. Then the reaction mixture is poured on water and extracted 3× with EtOAc. The combined organic layers are washed with water and saturated NaCl solution, dried over MgSO4, filtered and the filtrate is concentrated in vacuo. The residue is taken up in diethylether, vigorously stirred, and the title compound is obtained after filtration as a yellow crystalline solid.
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
49 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-4-nitrobenzoic acid (5 g, 27.6 mmol, Aldrich) in THF) (95 ml) was added dropwise 1.0 M borane-tetrahydrofuran complex (55 ml, 55.0 mmol, Aldrich) at ambient temperature under nitrogen. The resulting red solution was heated to 80° C. for 2 h. To the solution at ambient temperature was added methanol (30 ml) and then heated to 80° C. for 30 min. The solvent was evaporated in vacuo to leave a yellow oil. The residue was dissolved in methanol (80 ml) and the solvent evaporated in vacuo to leave (2-methyl-4-nitrophenyl)methanol as a yellow solid (4.73 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A flask was purged with nitrogen and charged with 2-methyl-4-nitro-benzoic acid (45.3 g, 0.25 mol), trimethyl borate (103.9 g, 1.00 mol), and tetrahydrofuran (906 mL). Neat borane dimethyl sulfide complex (39.9 g, 49.8 mL, 0.525 mol) was added drop-wise at 20-35° C. over at least 30 min. An exotherm and effervescence were observed during this addition. When the addition was complete, the reaction mixture was stirred at 65° C. for at least 2 h or until in-process HPLC analysis showed that conversion was greater than 97%. The batch was quenched with cooling by drop-wise addition of methanol (46 mL), followed by a solution of 12.1 N aqueous hydrochloric acid (97 g, 82.1 mL, 1.00 mol) in water (138 mL) over at least 30 min. Batch temperature was held at 20-35° C. during quench; an exotherm and effervescence were observed during the quench. The mixture was stirred at 50° C. for at least 1 h and concentrated under reduced pressure to a volume of ˜230 mL (to remove tetrahydrofuran). The concentrate was diluted with water (453 mL) and extracted with ethyl acetate (2×453 mL). The organic layer was washed with saturated aqueous sodium chloride solution (230 mL), dried over anhydrous magnesium sulfate (23 g), filtered, and concentrated in vacuo to dryness to give the title compound as a beige solid (41 g, 98% yield).
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
103.9 g
Type
reactant
Reaction Step One
Quantity
906 mL
Type
reactant
Reaction Step One
Quantity
82.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
138 mL
Type
solvent
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-4-nitrophenyl)methanol
Reactant of Route 2
(2-Methyl-4-nitrophenyl)methanol
Reactant of Route 3
(2-Methyl-4-nitrophenyl)methanol
Reactant of Route 4
(2-Methyl-4-nitrophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Methyl-4-nitrophenyl)methanol
Reactant of Route 6
(2-Methyl-4-nitrophenyl)methanol

Citations

For This Compound
1
Citations
W Yang, W Zhou, S Gou - Journal of Medicinal Chemistry, 2023 - ACS Publications
In order to obtain efficient NO donor drugs to treat hypoxic cardiac disease, a series of hypoxia-targeted NO donor compounds were prepared and screened. Among them, a …
Number of citations: 3 pubs.acs.org

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